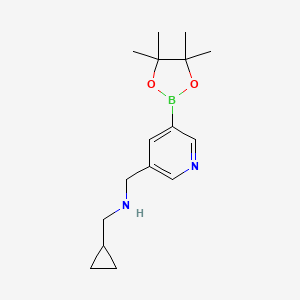
1-cyclopropyl-N-((5-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)méthyl)méthanamine
Vue d'ensemble
Description
1-cyclopropyl-N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)methanamine is a useful research compound. Its molecular formula is C16H25BN2O2 and its molecular weight is 288.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-cyclopropyl-N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-cyclopropyl-N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Découverte et développement de médicaments
Ce composé est utilisé dans l'industrie pharmaceutique pour le développement de nouveaux médicaments. Son groupe ester de borate est particulièrement utile dans les réactions de couplage croisé de Suzuki-Miyaura, qui sont essentielles pour créer des molécules complexes en chimie médicinale . Cette réaction est souvent utilisée pour construire des liaisons carbone-carbone dans la synthèse de produits pharmaceutiques.
Inhibition enzymatique
Les composés contenant du bore comme celui-ci ont été identifiés comme des inhibiteurs enzymatiques potentiels. Ils peuvent se lier aux sites actifs des enzymes, modulant ainsi leur activité. Cette propriété est explorée dans la recherche de nouveaux traitements pour les maladies où la régulation enzymatique est cruciale .
Recherche anticancéreuse
La capacité du composé à agir comme un ligand pour les catalyseurs métalliques en synthèse organique le rend précieux dans la recherche sur les médicaments anticancéreux. Il peut être utilisé pour synthétiser des inhibiteurs de la kinase c-Met, qui se sont avérés prometteurs dans le traitement de diverses formes de cancer .
Recherche en protéomique
En protéomique, ce composé peut être utilisé comme un outil biochimique pour étudier les interactions et les fonctions des protéines. Ses caractéristiques structurelles lui permettent de se lier sélectivement à certaines protéines, aidant à l'identification et à l'analyse des réseaux protéiques .
Mécanisme D'action
Target of Action
Similar compounds have been reported to act as c-met kinase inhibitors , suggesting that this compound might also target kinases or other proteins involved in signal transduction pathways.
Action Environment
Environmental factors that could influence the action, efficacy, and stability of this compound include temperature, pH, and the presence of other molecules in the cellular environment . .
Analyse Biochimique
Biochemical Properties
1-cyclopropyl-N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with c-Met kinase, a receptor tyrosine kinase involved in cellular processes such as proliferation, survival, and migration . The nature of these interactions often involves inhibition of the kinase activity, which can lead to downstream effects on cell signaling pathways.
Cellular Effects
The effects of 1-cyclopropyl-N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)methanamine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with c-Met kinase can lead to altered signaling pathways that affect cell proliferation and survival . Additionally, it may impact gene expression by modulating transcription factors and other regulatory proteins.
Molecular Mechanism
The molecular mechanism of action of 1-cyclopropyl-N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)methanamine involves binding interactions with specific biomolecules. It acts as an inhibitor of c-Met kinase by binding to its active site, thereby preventing the phosphorylation of downstream targets . This inhibition can lead to changes in gene expression and cellular responses, ultimately affecting cell behavior and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-cyclopropyl-N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)methanamine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies can lead to sustained inhibition of target enzymes and prolonged cellular effects.
Dosage Effects in Animal Models
The effects of 1-cyclopropyl-N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)methanamine vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects by inhibiting target enzymes without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to tissues and organs. Threshold effects are also noted, where a minimum effective dose is required to achieve the desired biochemical and cellular responses.
Metabolic Pathways
1-cyclopropyl-N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)methanamine is involved in specific metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall efficacy and safety profile.
Transport and Distribution
The transport and distribution of 1-cyclopropyl-N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)methanamine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments, affecting its bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 1-cyclopropyl-N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)methanamine is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with target enzymes and proteins, ultimately affecting its biochemical and cellular effects.
Propriétés
IUPAC Name |
1-cyclopropyl-N-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O2/c1-15(2)16(3,4)21-17(20-15)14-7-13(10-19-11-14)9-18-8-12-5-6-12/h7,10-12,18H,5-6,8-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDFLMFGYVIOPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)CNCC3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50725473 | |
| Record name | 1-Cyclopropyl-N-{[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50725473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919347-13-0 | |
| Record name | 1-Cyclopropyl-N-{[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50725473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



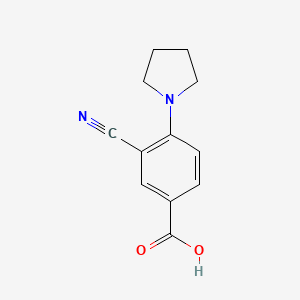
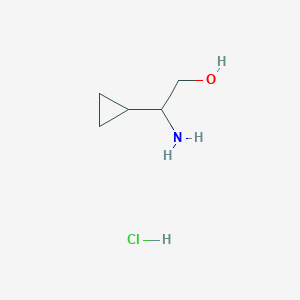
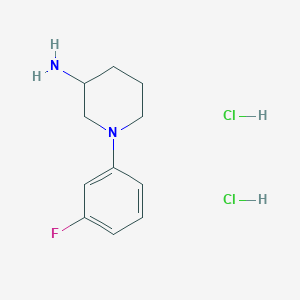
![N-[1-(1-benzofuran-2-yl)ethyl]-2-chloro-N-methylacetamide](/img/structure/B1442915.png)





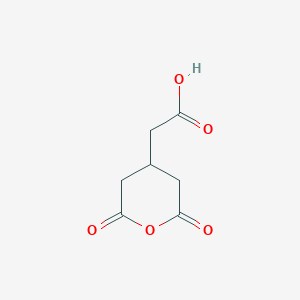
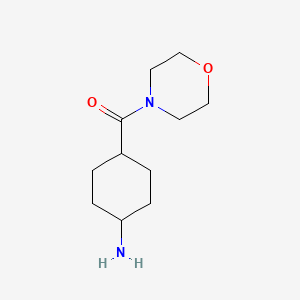
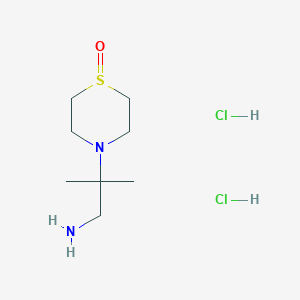
amine hydrochloride](/img/structure/B1442928.png)
